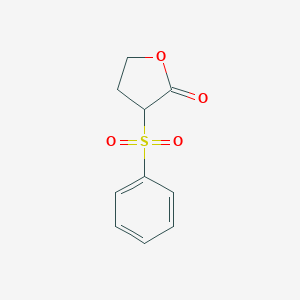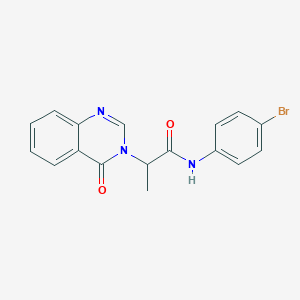
N-(4-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and is synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes that play a role in inflammation and cancer progression. This compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
N-(4-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been found to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more effective therapies. Additionally, research could be conducted on the synthesis of this compound to make it more accessible for further study.
Métodos De Síntesis
N-(4-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide is synthesized through a multi-step process. The first step involves the reaction of 4-bromoaniline with ethyl acetoacetate to form 4-bromo-N-ethyl-2-oxo-2H-chromene-3-carboxamide. This intermediate compound is then reacted with anthranilic acid in the presence of acetic anhydride to form 4-bromo-N-(2-carboxyphenyl)-2-oxo-2H-chromene-3-carboxamide. The final step involves the reaction of this intermediate compound with hydrazine hydrate to form N-(4-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
N-(4-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)propanamide |
|---|---|
Fórmula molecular |
C17H14BrN3O2 |
Peso molecular |
372.2 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C17H14BrN3O2/c1-11(16(22)20-13-8-6-12(18)7-9-13)21-10-19-15-5-3-2-4-14(15)17(21)23/h2-11H,1H3,(H,20,22) |
Clave InChI |
LNZBADIQZUJMFD-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)Br)N2C=NC3=CC=CC=C3C2=O |
SMILES canónico |
CC(C(=O)NC1=CC=C(C=C1)Br)N2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277205.png)
![N-{4-[butyl(methyl)sulfamoyl]phenyl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277208.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277210.png)
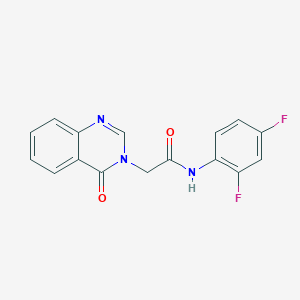
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277219.png)
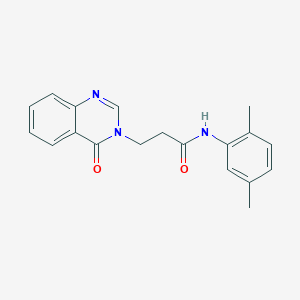
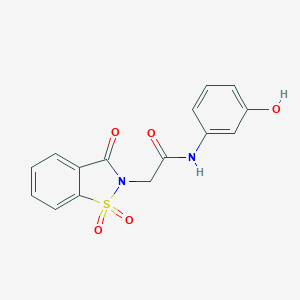
![ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B277224.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate](/img/structure/B277225.png)

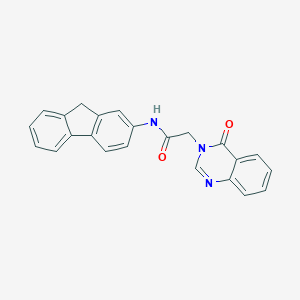

![N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277231.png)
